3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Overview

Description

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride characterized by a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the methoxy group may modulate electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-functionalized benzene ring. One common method is the sulfonylation of 3-methoxy-5-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group.

Formyl or Carboxyl Derivatives: Formed by the oxidation of the methoxy group

Scientific Research Applications

Organic Synthesis

Role in Synthesis:

Sulfonyl chlorides are pivotal in organic chemistry for introducing sulfonyl groups into molecules. The introduction of the trifluoromethyl group enhances the electronic properties of the resulting compounds, making them more reactive and selective in further reactions.

Case Study: Synthesis of Sulfonamides

One notable application is in the synthesis of sulfonamides. For instance, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been used to synthesize N-Isopropyl-N-piperidin-4-yl-3-trifluoromethyl-benzenesulfonamide through a reaction with amines under controlled conditions. This compound demonstrated an 83% yield, showcasing its efficiency in producing complex structures with potential pharmaceutical applications .

Pharmaceutical Applications

Inhibitors Development:

The compound serves as a precursor for developing selective inhibitors for various biological targets. Research indicates that derivatives formed from this sulfonyl chloride have shown promise as reversible inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in several cancers .

Table 1: Examples of Pharmaceutical Compounds Derived from this compound

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| N-Isopropyl-N-piperidin-4-yl-3-trifluoromethyl-benzenesulfonamide | 83 | DCE, room temperature, 24 hours |

| 8-[3-(trifluoromethyl)phenyl]sulfonyl}-2,8-diazaspiro[4.5]decan-1-one | 53 | DCM, triethylamine, 16 hours |

Agrochemical Applications

Pesticide Synthesis:

The compound has also been explored in the synthesis of agrochemicals, particularly pesticides. Its ability to introduce trifluoromethyl groups enhances the biological activity of the resulting compounds, making them more effective against pests.

Case Study: Trifluoromethylpyridines

Research has shown that trifluoromethylpyridines derived from sulfonyl chlorides exhibit increased potency as agrochemicals. These compounds are synthesized through reactions involving this compound and have been evaluated for their effectiveness against various agricultural pests .

Analytical Chemistry

Use in Analytical Methods:

In analytical chemistry, this sulfonyl chloride is utilized for derivatization purposes, enhancing the detection of specific analytes in complex mixtures. Its reactivity allows for the formation of stable derivatives that can be easily analyzed using techniques like HPLC and GC-MS.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophiles, resulting in the substitution of the chloride atom. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride group, making the compound more reactive compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and physical properties of sulfonyl chlorides are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃, F, Cl) increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

- Electron-donating groups (e.g., OCH₃, CH₃) reduce electrophilicity but may improve solubility in polar solvents .

- Steric Hindrance : Ortho-substituents (e.g., 2-CH₃ in ) hinder nucleophilic attack, whereas meta/para-substituents (e.g., 3-OCH₃, 5-CF₃) minimize steric effects .

Positional Effects :

- Meta-substituted derivatives (e.g., 3-OCH₃, 5-CF₃) balance electronic effects without significant steric interference.

- Para-substituted analogs (e.g., 4-CF₃ in ) maximize electronic activation of the sulfonyl group.

Research Findings:

- Trifluoromethyl Impact : The -CF₃ group enhances thermal stability and resistance to oxidation, making these compounds valuable in harsh reaction conditions .

Physical Properties and Stability

While exact data for this compound are unavailable, trends from analogs suggest:

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and the sulfonyl chloride moiety contributes to its unique chemical properties, influencing its interactions with biological targets.

Chemical Structure and Properties

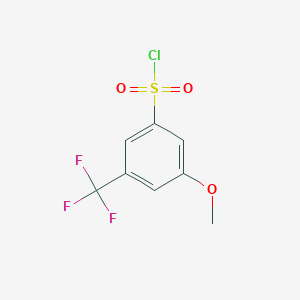

The compound can be represented by the following chemical structure:

This structure indicates the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride functional group, which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can act as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This interaction can lead to modulation of biological pathways, potentially affecting cellular functions such as proliferation, apoptosis, and metabolic processes.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonate derivatives demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 mg/L . The introduction of trifluoromethyl groups has been associated with enhanced potency against these pathogens .

Anticancer Potential

The anticancer activity of compounds similar to this compound has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, some compounds showed IC50 values lower than standard chemotherapeutics like Doxorubicin .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzenesulfonate derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with these modifications had MIC values significantly below cytotoxic thresholds in normal human fibroblasts, suggesting a favorable therapeutic index .

- Cytotoxicity Assessment : In another study focusing on anticancer activity, derivatives were tested against multiple human cancer cell lines. Notably, compounds showed IC50 values indicating potent cytotoxicity compared to established drugs, highlighting their potential as novel anticancer agents .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride?

- Methodology : A common approach involves sulfonation of the parent aromatic ring followed by chlorination. For analogs, reactions with sulfonyl chloride precursors (e.g., benzene sulfonyl chlorides) under controlled conditions (pyridine or MeCN as solvents, 0–25°C, 18–72 hours) yield high-purity products. Purification via column chromatography or recrystallization is recommended .

- Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 18–72 hours | |

| Solvent | Pyridine/MeCN | |

| Temperature | 0–25°C |

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (methoxy and trifluoromethyl groups resonate at δ 3.8–4.0 ppm and δ 110–125 ppm for , respectively) .

- HPLC/MS : Assess purity (>97%) and molecular weight (CHClFOS, calculated mass: 280.64) .

- InChI Key : Use standardized identifiers (e.g., PubChem) for cross-referencing .

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid moisture to prevent hydrolysis.

- Waste Disposal : Neutralize with cold bicarbonate solution before transferring to halogenated waste containers .

Advanced Research Questions

Q. How does the electronic influence of the methoxy and trifluoromethyl groups affect reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety, while the methoxy group (electron-donating) directs substitution to the para position. Computational studies (DFT) can model charge distribution .

- Experimental Data :

| Property | Value | Source |

|---|---|---|

| Hammett σ (CF) | +0.54 | |

| σ (OCH) | -0.27 |

Q. What strategies mitigate side reactions during coupling with amines or alcohols?

- Optimization :

- Use non-nucleophilic bases (e.g., DMAP) to avoid dehydrohalogenation.

- Control stoichiometry (1:1.1 molar ratio of sulfonyl chloride to nucleophile) to minimize polysubstitution .

Q. Can ionic liquids enhance catalytic efficiency in reactions involving this sulfonyl chloride?

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJFHWJIWNJCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693493 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146355-33-0 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.